Chitoheptaose 7HCl

Description

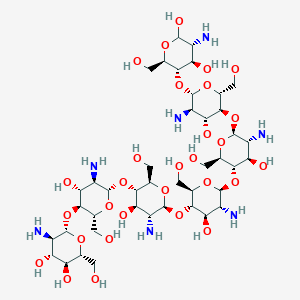

Chitoheptaose 7HCl (Chitoheptaose heptahydrochloride) is a chitosan oligosaccharide derivative with a degree of polymerization (DP) of 5. It is synthesized from chitin, primarily derived from shrimp and crab shells, through enzymatic degradation, chemical derivatization, and chromatographic purification . Its molecular formula is C42H79N7O29·7HCl, with a molecular weight of 1401.33 g/mol and a purity ≥95% as determined by high-performance liquid chromatography (HPLC) . The compound exists as a hygroscopic, off-white to pale-yellow powder or lyophilized material, stable for over three years when stored at -20°C .

This compound is widely utilized in biomedical research, pharmaceuticals, agriculture, and food industries. Key applications include:

Properties

Molecular Formula |

C42H79N7O29 |

|---|---|

Molecular Weight |

1146.1 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C42H79N7O29/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37/h8-42,50-65H,1-7,43-49H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+/m1/s1 |

InChI Key |

QHNLPLNENAZVIW-USKYRGNLSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chitoheptaose 7HCl can be prepared through both chemical and enzymatic methods:

Chemical Reactions Analysis

Chitoheptaose 7HCl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chitoheptaose 7HCl has a wide range of scientific research applications:

Medicine: It has shown promise in treating various ailments, including cancer and inflammatory disorders.

Mechanism of Action

Chitoheptaose 7HCl exerts its effects through several mechanisms:

Antioxidant Activity: It reduces the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.

Anti-inflammatory Activity: It decreases the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-17A (IL-17A), while increasing the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).

Antiapoptotic Activity: It reduces the levels of apoptotic factors such as caspase 3 and BAX, while increasing the levels of antiapoptotic factors such as BCL-2.

Comparison with Similar Compounds

Structural Insights :

- Lower DP (2–4) : Exhibit higher solubility and faster absorption but reduced anti-inflammatory and antioxidant efficacy due to shorter chains limiting multi-site receptor interactions .

- Chitoheptaose (DP7) : Balances solubility and bioactivity, enabling efficient cellular uptake while maintaining strong binding to Toll-like receptors (TLRs) and NF-κB pathways .

- Higher DP (8–10) : Show superior anti-inflammatory and antioxidant effects but lower bioavailability due to decreased solubility and slower systemic distribution .

Anti-Inflammatory Effects

- Chitooctaose (DP8) : Demonstrates the highest suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-induced RAW264.7 macrophages, attributed to enhanced TLR4 binding affinity .

- Chitoheptaose (DP7) : Achieves 80–85% of Chitooctaose’s anti-inflammatory efficacy but with 30% higher serum concentration in rat models, indicating better bioavailability .

Antioxidant Capacity

- ROS/RNS Scavenging : Chitoheptaose reduces reactive oxygen/nitrogen species (ROS/RNS) by 70% in myocardial cells, outperforming DP2–6 (30–50%) but trailing DP8–10 (75–80%) .

- Cardioprotection : In rat myocarditis models, Chitoheptaose restores cardiac ejection fraction to 65% of baseline, comparable to DP8 (68%) and superior to DP4 (50%) .

Apoptosis Modulation

Cost and Accessibility :

- This compound is priced at ~$500/10mg (research grade), comparable to DP8 but 30% costlier than DP2–4 due to complex purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.